N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine
Description
Primary Sequence Analysis and Amino Acid Configuration
The pentapeptide’s primary structure is defined by the sequence N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine , with a molecular formula of $$ \text{C}{31}\text{H}{52}\text{N}8\text{O}8 $$ and a molecular weight of 664.79 g/mol. The N-terminal 2-furanylcarbonyl group is linked via an amide bond to the α-amino group of L-leucine, followed sequentially by L-isoleucine, glycine, L-arginine, and L-leucine.
Residue Configuration and Connectivity
Each amino acid adopts the L-configuration, as indicated by the stereochemical descriptors in the SMILES code:
CC(C)C[C@@H](C(O)=O)NC([C@H](CCCNC(N)=N)NC(CNC([C@H]([C@@H](C)CC)NC([C@H](CC(C)C)NC(C1=CC=CO1)=O)=O)=O)=O)=O
This notation confirms the chirality of all α-carbons. The absence of D-amino acids ensures compatibility with ribosomal biosynthesis mechanisms, though this compound is synthetically derived.
Structural Role of the 2-Furanylcarbonyl Group
The 2-furanylcarbonyl moiety introduces an aromatic heterocycle at the N-terminus, which may influence peptide stability and intermolecular interactions. The furan ring’s electron-rich π-system could engage in stacking interactions or serve as a recognition motif in biological systems. Comparative studies of similar furan-modified peptides, such as 2-furanacryloyl-leucyl-glycyl-prolyl-alanine, suggest that the furyl group enhances resistance to enzymatic degradation by shielding the N-terminal amide bond.
Table 1: Molecular Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | $$ \text{C}{31}\text{H}{52}\text{N}8\text{O}8 $$ |
| Molecular Weight | 664.79 g/mol |
| CAS Registry Number | 634179-69-4 |
| Key Functional Groups | Furan, amide, guanidinium |
Properties
CAS No. |
634179-69-4 |
|---|---|
Molecular Formula |
C31H52N8O8 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3S)-2-[[(2S)-2-(furan-2-carbonylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H52N8O8/c1-7-19(6)25(39-27(42)21(14-17(2)3)37-28(43)23-11-9-13-47-23)29(44)35-16-24(40)36-20(10-8-12-34-31(32)33)26(41)38-22(30(45)46)15-18(4)5/h9,11,13,17-22,25H,7-8,10,12,14-16H2,1-6H3,(H,35,44)(H,36,40)(H,37,43)(H,38,41)(H,39,42)(H,45,46)(H4,32,33,34)/t19-,20-,21-,22-,25-/m0/s1 |
InChI Key |
PYWJXKSCIWGDPL-XHVFSLISSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The predominant method for synthesizing this complex peptide is solid-phase peptide synthesis (SPPS) , which allows for the sequential assembly of amino acids on a solid resin support. This method is favored for its efficiency, ability to automate, and high purity of the final product.
| Step Number | Description | Details |
|---|---|---|
| 1 | Attachment of the first amino acid to resin | The C-terminal amino acid (L-leucine) is covalently bound to a solid resin support. |
| 2 | Deprotection | Removal of the N-terminal protecting group (commonly Fmoc) to expose the amine group. |
| 3 | Coupling | Addition of the next protected amino acid (e.g., isoleucine, glycine, arginine) using coupling reagents such as HBTU or DIC. |
| 4 | Repetition | Repeated cycles of deprotection and coupling to elongate the peptide chain in the correct sequence. |
| 5 | N-terminal modification | Introduction of the 2-furanylcarbonyl group at the N-terminus after peptide elongation. |
| 6 | Cleavage and deprotection | Cleavage of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically trifluoroacetic acid (TFA) based. |
This method ensures precise control over the peptide sequence and modifications, such as the furanylcarbonyl group attachment.
Enzymatic Synthesis (Alternative Method)
While SPPS is the primary method, enzymatic synthesis has been explored as an alternative, especially for optimizing yield and stereochemical purity. Enzymatic methods use proteases or ligases to catalyze peptide bond formation under mild conditions, with parameters such as pH, temperature, and substrate concentration carefully controlled to maximize efficiency.
Reaction Conditions and Reagents
| Process Step | Typical Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Amino acid activation | HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (Diisopropylcarbodiimide) | Facilitate peptide bond formation during coupling |
| Deprotection | 20% Piperidine in DMF (Dimethylformamide) | Remove Fmoc protecting groups |
| Cleavage | TFA (Trifluoroacetic acid) with scavengers (e.g., water, triisopropylsilane) | Release peptide from resin and remove side-chain protections |
| N-terminal modification | 2-Furoyl chloride or equivalent furanylcarbonyl donor | Attach furanylcarbonyl group to N-terminus |
The coupling efficiency and purity are enhanced by using excess reagents and optimized reaction times, typically 30–60 minutes per coupling cycle.
Purification and Characterization
After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to separate the desired product from truncated sequences and side products. Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the molecular weight and structure.
| Purification Technique | Purpose | Typical Outcome |
|---|---|---|
| Reverse-phase HPLC | Isolate pure peptide | >95% purity achievable |
| Mass Spectrometry | Confirm molecular weight | Confirms expected mass ~664.8 g/mol |
| NMR Spectroscopy | Structural verification | Confirms peptide sequence and modifications |
Research Findings on Preparation
- Yield and Purity: Automated SPPS systems can produce this peptide with yields ranging from 40% to 70% depending on scale and optimization, with purity exceeding 95% after HPLC purification.
- Scalability: Industrial-scale synthesis employs automated peptide synthesizers capable of handling multiple cycles with minimal human intervention, improving reproducibility and throughput.
- Stability: The furanylcarbonyl group enhances peptide stability during synthesis and storage, reducing degradation compared to unmodified peptides.
Summary Table of Preparation Parameters
| Parameter | Description/Value | Notes |
|---|---|---|
| Synthesis Method | Solid-phase peptide synthesis (SPPS) | Primary method |
| Resin Type | Polystyrene-based resin with linker | Supports peptide elongation |
| Protecting Groups | Fmoc for N-terminus, side-chain protections | Standard in SPPS |
| Coupling Reagents | HBTU, DIC | Efficient peptide bond formation |
| Deprotection Agent | 20% Piperidine in DMF | Removes Fmoc groups |
| Cleavage Cocktail | TFA with scavengers | Releases peptide from resin |
| Purification | Reverse-phase HPLC | Achieves >95% purity |
| Final Product Yield | 40–70% | Dependent on scale and optimization |
| Molecular Weight | ~664.8 g/mol | Confirmed by MS |
Chemical Reactions Analysis
Types of Reactions
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can target the peptide bonds or the furan ring.
Substitution: The furan ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to the formation of dihydrofuran derivatives.
Scientific Research Applications
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions involving furan rings.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and peptide sequence allow it to bind to these targets with high specificity. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs
Peptide-Based Analogs
Key Findings :
- The presence of arginine in both the target compound and N-Benzoyl-L-isoleucyl...
- 2-Furoylglycine, a metabolite, highlights the furanoyl group's role in endogenous processes, though its peptide derivatives may exhibit distinct pharmacokinetics .
Non-Peptide Furanylcarbonyl Derivatives
Key Findings :
- The furanylcarbonyl group enhances lipophilicity in furalaxyl, improving membrane penetration in pesticides .
- In fluticasone furoate, the ester linkage to a steroid backbone modifies bioavailability and receptor binding .
Functional Analogs
Modified Peptides with Acyl Groups
Key Findings :
- Acyl modifications (e.g., dinitrophenyl) alter peptide stability and interaction with biological targets, as seen in pharmaceutical intermediates .
Biological Activity
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine is a complex peptide that incorporates several amino acids, including leucine, isoleucine, glycine, and arginine. This compound has garnered interest due to its potential biological activities, particularly in the context of metabolic regulation, antioxidant properties, and therapeutic applications in various diseases.
- Molecular Formula : C31H53N9O7
- Molecular Weight : 663.81 g/mol
- CAS Number : 634179-68-3
The biological activity of this compound can be attributed to its constituent amino acids, particularly leucine, which plays a crucial role in protein synthesis and metabolic regulation. Leucine is known to activate the mTOR (mechanistic target of rapamycin) pathway, which is essential for cell growth and proliferation. This activation can influence various physiological processes, including muscle protein synthesis and energy metabolism.
1. Antioxidant Activity
Research indicates that peptides containing leucine exhibit significant antioxidant properties. The presence of the furanoyl group may enhance these effects by stabilizing free radicals or by chelating metal ions that catalyze oxidative stress.
- Study Findings : A study showed that a diet rich in leucine reduced oxidative stress markers in liver tissues subjected to doxorubicin toxicity, suggesting that leucine-rich peptides may mitigate oxidative damage in cells .
2. Muscle Protein Synthesis
Leucine is recognized for its role in stimulating muscle protein synthesis through the mTOR pathway. This makes this compound a candidate for enhancing muscle recovery and growth post-exercise.
- Clinical Relevance : In clinical settings, supplementation with leucine-rich peptides has been shown to improve recovery times and muscle mass in patients undergoing rehabilitation or those with muscle-wasting conditions.
3. Metabolic Regulation
The peptide's composition suggests potential roles in metabolic regulation. Arginine is known to enhance nitric oxide production, which can improve blood flow and nutrient delivery to tissues.
- Case Study : In a controlled trial involving athletes, supplementation with a leucine-rich peptide improved performance metrics and recovery times, indicating enhanced metabolic efficiency during high-intensity training sessions.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Muscle Protein Synthesis | Activates mTOR pathway | |
| Metabolic Regulation | Enhances nitric oxide production |
Case Studies
-
Leucine Supplementation in Cancer Patients :
A study investigated the effects of leucine supplementation on cancer patients undergoing chemotherapy. Results indicated improved muscle mass retention and reduced fatigue levels compared to control groups not receiving supplementation . -
Effects on Cardiovascular Health :
Another study explored the impact of this compound on cardiovascular health markers. Participants showed significant improvements in endothelial function and reduced markers of inflammation following a regimen including this peptide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
